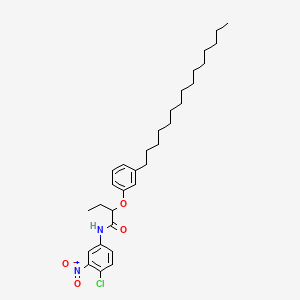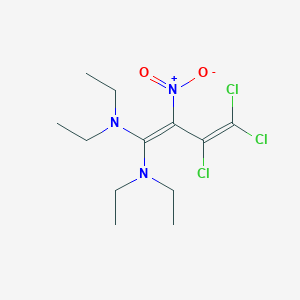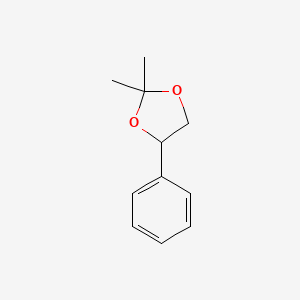
1,1'-(1,1'-Biphenyl-4,4'-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) is a complex organic compound characterized by its biphenyl and naphthol structures linked through azo groups
Preparation Methods
The synthesis of 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) typically involves diazo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bonds. Industrial production methods may involve large-scale diazo coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) involves its interaction with molecular targets through its azo and naphthol groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The molecular pathways involved may include the generation of reactive oxygen species or the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(6-(trimethylsilyl)-2-naphthol) include other azo compounds and biphenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:
1,1’-(1,1’-Biphenyl-4,4’-diylbisazo)bis(3-aryl-5-phenylformazans): Similar in structure but used primarily in biological assays.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Used in materials science for its unique electronic properties
Properties
CAS No. |
18856-14-9 |
|---|---|
Molecular Formula |
C38H38N4O2Si2 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
1-[[4-[4-[(2-hydroxy-6-trimethylsilylnaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-6-trimethylsilylnaphthalen-2-ol |
InChI |
InChI=1S/C38H38N4O2Si2/c1-45(2,3)31-17-19-33-27(23-31)11-21-35(43)37(33)41-39-29-13-7-25(8-14-29)26-9-15-30(16-10-26)40-42-38-34-20-18-32(46(4,5)6)24-28(34)12-22-36(38)44/h7-24,43-44H,1-6H3 |
InChI Key |
QRSYIUGHTHBBKG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C=CC(=C6)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)



